molecular formula C11H14O B8610932 3-Isobutylbenzaldehyde

3-Isobutylbenzaldehyde

Cat. No.: B8610932
M. Wt: 162.23 g/mol
InChI Key: PAKVVBUMZKSHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutylbenzaldehyde (B42465), also known as p-isobutylbenzaldehyde or by its IUPAC name 4-(2-methylpropyl)benzaldehyde, is an aromatic organic compound that has garnered considerable attention from researchers. nih.gov It is a colorless liquid characterized by an aromatic odor and serves as a versatile intermediate in the synthesis of a wide array of value-added chemicals. mgc.co.jp Its utility spans from the creation of fine fragrances to the development of novel pharmaceuticals and advanced materials. chemicalbook.comchemicalbook.commgctrading.co.jp The strategic placement of the isobutyl and aldehyde groups on the benzene (B151609) ring dictates its reactivity and makes it a valuable building block in organic synthesis.

The molecular structure of 4-isobutylbenzaldehyde consists of a benzene ring substituted at positions 1 and 4 with an aldehyde (-CHO) group and an isobutyl (-CH₂CH(CH₃)₂) group, respectively. sigmaaldrich.com The aldehyde group is a meta-directing deactivator in electrophilic aromatic substitution reactions due to its electron-withdrawing nature, while the alkyl isobutyl group is a weak ortho-, para-directing activator. This electronic interplay influences the regioselectivity of further chemical transformations on the aromatic ring.

The physical and computed properties of 4-isobutylbenzaldehyde are well-documented. nih.gov

Table 1: Physicochemical Properties of 4-Isobutylbenzaldehyde

Property Value Reference(s)
Molecular Formula C₁₁H₁₄O nih.gov
Molecular Weight 162.23 g/mol nih.gov
Boiling Point 240-258 °C mgc.co.jpchemicalbook.com
Density 0.960 g/cm³ (at 20°C) mgc.co.jp
Flash Point 121 °C mgctrading.co.jp
Solubility Insoluble in water; Soluble in ethanol, ether, toluene. mgc.co.jpmgctrading.co.jp
XLogP3 3 chem960.com
Hydrogen Bond Donor Count 0 chem960.com

Spectroscopic analysis provides further insight into its structure. The infrared (IR) spectrum shows a characteristic strong absorption for the carbonyl (C=O) stretch of the aldehyde. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the connectivity and molecular weight. nih.gov

Table 2: Spectroscopic Data for 4-Isobutylbenzaldehyde

Technique Key Observations Reference(s)
¹H NMR Signals corresponding to aldehyde proton (singlet, ~9.9 ppm), aromatic protons (multiplets, ~7.4-7.8 ppm), methylene (B1212753) protons (doublet, ~2.5 ppm), methine proton (multiplet, ~1.9 ppm), and methyl protons (doublet, ~0.9 ppm). google.com
¹³C NMR Signals for carbonyl carbon (~192 ppm), aromatic carbons (~129-155 ppm), and aliphatic carbons of the isobutyl group (~22, 30, 45 ppm). google.com
IR Spectroscopy Characteristic C=O stretching vibration for an aromatic aldehyde around 1700 cm⁻¹. C-H stretching for the aldehyde proton around 2720 and 2820 cm⁻¹. nih.gov

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 162, with significant fragments corresponding to the loss of various parts of the isobutyl group. | nih.gov |

4-Isobutylbenzaldehyde is a strategically important intermediate due to the reactivity of its aldehyde functional group, which readily participates in a variety of chemical reactions. It serves as a crucial precursor in multi-step synthetic pathways.

Several methods have been developed for its synthesis, including:

Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed reaction between 4-bromobenzaldehyde (B125591) and 2-methylpropylboronic acid provides an efficient route to the target molecule. researchgate.net

Reduction and Oxidation Sequence: This approach involves the reduction of 4-isobutylbenzoic acid to 4-isobutylbenzyl alcohol, followed by oxidation to yield the aldehyde. researchgate.net

One-Pot Procedures: Advanced methods have been developed for the synthesis of substituted benzaldehydes, including 4-isobutylbenzaldehyde, through one-pot reduction/cross-coupling procedures starting from Weinreb amides. rug.nlacs.org

The compound is a versatile reactant itself. It can be oxidized to form 4-isobutylbenzoic acid or reduced to yield 4-isobutylbenzyl alcohol, demonstrating its flexibility in synthetic design. Its most notable application is in the synthesis of the fragrance ingredient Silvial®, also known as 3-(4-isobutylphenyl)-2-methylpropanal, which is produced via reactions that extend the carbon chain from the aldehyde group. researchgate.netresearchgate.net

The applications of 4-isobutylbenzaldehyde extend beyond the traditional boundaries of organic synthesis, highlighting its interdisciplinary importance.

Fragrance Chemistry: It is a key raw material for the fragrance industry. mgctrading.co.jp It is the primary precursor for Silvial®, a powerful floral fragrance ingredient that mimics the scent of lily-of-the-valley (muguet). researchgate.net The synthesis of this fragrance showcases a direct application of this aldehyde in producing high-value consumer product ingredients.

Medicinal Chemistry: The 4-isobutylbenzaldehyde scaffold is a valuable building block in the development of new therapeutic agents. solubilityofthings.com Research has shown its utility in the synthesis of novel analgesics, anti-inflammatory agents such as COX-2 inhibitors, and potential inhibitors of breast cancer stem cells. chemicalbook.comchemicalbook.com Its structure is incorporated into more complex molecules designed to interact with biological targets. acs.org

Materials Science: In the field of materials science, 4-isobutylbenzaldehyde is used as a raw material for the production of pigments and resin additives. mgc.co.jpmgctrading.co.jp Its incorporation into polymer structures can modify their properties for specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-(2-methylpropyl)benzaldehyde

InChI

InChI=1S/C11H14O/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-5,7-9H,6H2,1-2H3

InChI Key

PAKVVBUMZKSHFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=CC=C1)C=O

Origin of Product

United States

Synthetic Methodologies for 3 Isobutylbenzaldehyde and Its Congeners

Convergent and Divergent Synthetic Pathways

The conversion of carboxylic acids and their derivatives into aldehydes is a fundamental transformation in organic synthesis. For isobutylbenzaldehyde, this typically involves the partial reduction of a suitable 3-isobutylbenzoic acid derivative. A common challenge in this approach is preventing over-reduction to the corresponding benzyl (B1604629) alcohol.

To achieve this selectivity, several methods have been developed. One strategy involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or a Weinreb amide, which can then be reduced under controlled conditions. For instance, the reduction of 4-isobutylbenzoic acid has been used as a pathway to produce its corresponding aldehyde, 4-isobutylbenzaldehyde (B42465).

A highly effective method for this transformation is the use of N-methoxy-N-methylamides, commonly known as Weinreb amides. These amides react with organometallic reagents or hydrides like diisobutylaluminium hydride (DIBAL-H) to form a stable tetrahedral intermediate. This intermediate resists further reduction, and upon acidic workup, it readily hydrolyzes to yield the desired aldehyde. This method is valued for its high yields and compatibility with various functional groups. The general process can be described as a one-pot conversion where the carboxylic acid is first transformed into a Weinreb amide in situ, followed by reduction.

Table 1: Reductive Approaches from Carboxylic Acid Derivatives

Starting Material Reagent(s) Intermediate Product Key Features
3-Isobutylbenzoic Acid 1. SOCl₂ or Deoxo-Fluor2. HN(OMe)Me 3-Isobutyl-N-methoxy-N-methylbenzamide (Weinreb Amide) 3-Isobutylbenzaldehyde In situ amide formation, controlled reduction.

An alternative synthetic route involves the oxidation of a benzylic alcohol, such as (3-isobutylphenyl)methanol. This approach is straightforward but requires a selective oxidizing agent that can convert the primary alcohol to an aldehyde without further oxidizing it to a carboxylic acid.

A variety of reagents are available for this transformation. Chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or chromic acid in acetone (B3395972) (Jones oxidation), are classic choices for this type of oxidation. For example, 3-benzoylbenzyl alcohol has been successfully oxidized to 3-benzoylbenzaldehyde (B7848564) using a chromic acid solution. Modern, milder, and more environmentally friendly methods are also employed, often utilizing catalysts under aerobic conditions or using reagents like manganese dioxide (MnO₂) for activated benzylic alcohols. The choice of oxidant is crucial to ensure high yield and selectivity. In some multi-step syntheses, the benzylic alcohol itself is prepared via the reduction of a corresponding benzoic acid, making this a two-step sequence from the acid to the aldehyde.

Table 2: Common Oxidants for Benzylic Alcohol to Aldehyde Transformation

Oxidizing Agent Typical Conditions Substrate Example Notes
Chromic Acid (H₂CrO₄) Acetone, 15-20°C 3-Benzoylbenzyl alcohol Strong oxidant, requires careful temperature control.
Pyridinium Chlorochromate (PCC) Dichloromethane (DCM) Primary benzylic alcohols Milder than chromic acid, often preferred for sensitive substrates.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly palladium-catalyzed cross-coupling, has revolutionized the formation of carbon-carbon bonds, offering powerful tools for constructing complex aromatic structures like this compound. These reactions are prized for their efficiency, selectivity, and broad functional group tolerance.

Palladium catalysts are exceptionally versatile for creating bonds between sp²-hybridized carbon atoms of an aromatic ring and sp³-hybridized carbons of an alkyl group. This is central to installing the isobutyl group onto a benzaldehyde (B42025) framework. The general catalytic cycle involves oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, coupling an organoboron compound with an organic halide or triflate. To synthesize an isobutylaryl scaffold, this protocol can be employed by reacting a halogenated benzaldehyde (e.g., 3-bromobenzaldehyde) with an isobutylboronic acid or its corresponding ester.

This reaction is known for its mild conditions, use of commercially available and relatively non-toxic boron reagents, and high functional group compatibility. The synthesis of 4-isobutylbenzaldehyde has been successfully demonstrated through a Suzuki-Miyaura cross-coupling between 4-bromobenzaldehyde (B125591) and 2-methylpropylboronic acid, showcasing the protocol's utility for this class of compounds. The choice of palladium catalyst, ligand, and base is critical for achieving high yields.

Table 3: Example of Suzuki-Miyaura Coupling for Isobutylbenzaldehyde Synthesis

Aryl Halide Boronic Acid/Ester Catalyst/Ligand Base Product
3-Bromobenzaldehyde Isobutylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ This compound

A sophisticated and efficient strategy combines the reduction of a Weinreb amide with a subsequent cross-coupling reaction in a single pot. This method avoids the isolation of the often-sensitive aldehyde intermediate.

The process begins with the reduction of a substituted Weinreb amide (e.g., a bromo-substituted N-methoxy-N-methylbenzamide) with a hydride source like DIBAL-H at low temperatures. This forms a stable aluminum aminal intermediate, which effectively acts as a "masked aldehyde." A palladium catalyst is then introduced, followed by an organometallic coupling partner, such as an organolithium reagent. The palladium catalyst facilitates a cross-coupling reaction at the site of the bromo-substituent. Finally, an aqueous workup quenches the reaction and hydrolyzes the aminal to reveal the aldehyde. This one-pot procedure allows for the modular and efficient synthesis of highly functionalized benzaldehydes.

Table 4: One-Pot Reduction/Cross-Coupling Sequence

Step Description Reagents Intermediate
1. Reduction Reduction of the Weinreb amide to a stable aminal. DIBAL-H in Toluene, 0°C Aluminum aminal intermediate
2. Cross-Coupling Pd-catalyzed coupling with an organometallic reagent. Pd catalyst, Organolithium reagent Coupled aluminum aminal

Catalytic Formylation Strategies

Catalytic formylation represents a direct approach to introduce a formyl group (-CHO) onto an aromatic ring. For the synthesis of this compound, this involves the formylation of isobutylbenzene. However, the isobutyl group is an ortho-, para-directing group in electrophilic aromatic substitution reactions. Consequently, direct formylation methods typically yield a mixture of 2-isobutylbenzaldehyde and 4-isobutylbenzaldehyde, with the meta-isomer (this compound) being a minor product. To achieve meta-selectivity, formylation is more effectively carried out on a substrate already containing a meta-directing group, or through alternative catalytic cycles such as those involving transition metals on a pre-functionalized substrate.

Several classical and modern formylation reactions are employed for aromatic compounds. Their applicability to achieving the 3-isobutyl isomer often depends on an indirect, multi-step strategy where the isobutyl group is present alongside a meta-director, or the aromatic ring is substituted with a group at the 3-position that can be later converted to a formyl group.

Common Aromatic Formylation Reactions:

Reaction NameFormylating Agent(s)Typical CatalystGeneral Applicability
Gattermann-Koch Reaction Carbon monoxide (CO), Hydrogen chloride (HCl)AlCl₃/CuClPrimarily for benzene (B151609) and alkylbenzenes; high pressure of CO is required. wikipedia.org
Gattermann Reaction Hydrogen cyanide (HCN), Hydrogen chloride (HCl)Lewis Acid (e.g., AlCl₃)Uses toxic HCN; applicable to activated aromatic rings. wikipedia.org
Vilsmeier-Haack Reaction Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)None (reagents form the Vilsmeier salt)Effective for electron-rich aromatic compounds. wikipedia.org
Rieche Formylation Dichloromethyl methyl etherLewis Acid (e.g., TiCl₄, SnCl₄)Proceeds under mild conditions for activated aromatic rings. wikipedia.org
Palladium-Catalyzed Formylation CO, H₂ or a hydrogen donor (e.g., Et₃SiH)Palladium complex (e.g., Pd(PPh₃)₄)Versatile method for aryl halides or triflates, offering good functional group tolerance. organic-chemistry.org

A viable catalytic strategy for synthesizing this compound involves the palladium-catalyzed formylation of a 3-substituted isobutylbenzene, such as 1-bromo-3-isobutylbenzene. This approach avoids the regioselectivity issue of direct electrophilic substitution on isobutylbenzene. The reaction typically involves the insertion of carbon monoxide into the carbon-halogen bond, followed by reduction. organic-chemistry.org

Multi-Step and Domino Reactions Incorporating this compound Synthesis

Given the challenge of direct meta-formylation, multi-step synthetic sequences are the most practical approach for preparing this compound. The order of reactions is critical to ensure the correct placement of the substituents. lumenlearning.com

A Plausible Multi-Step Synthetic Route:

Friedel-Crafts Acylation of Benzene: Benzene is first acylated with isobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form isobutyrophenone (B147066). The acyl group is a meta-director for subsequent electrophilic aromatic substitution.

Nitration: The isobutyrophenone is then nitrated using a mixture of nitric acid and sulfuric acid. The acyl group directs the incoming nitro group to the meta position, yielding 3-nitroisobutyrophenone.

Reduction of the Ketone: The carbonyl group is reduced to a methylene (B1212753) group using a method like the Wolff-Kishner or Clemmensen reduction. This converts the 3-nitroisobutyrophenone to 1-isobutyl-3-nitrobenzene.

Reduction of the Nitro Group: The nitro group is subsequently reduced to an amino group (-NH₂) using reagents like tin and hydrochloric acid or catalytic hydrogenation. This produces 3-isobutylaniline.

Sandmeyer Reaction: The amino group is converted into a nitrile group (-CN) via a diazonium salt intermediate. This involves treating the aniline (B41778) with nitrous acid followed by cuprous cyanide.

Reduction of the Nitrile: Finally, the nitrile group is partially reduced to an aldehyde using a reducing agent like Diisobutylaluminium hydride (DIBAL-H) to yield the target molecule, this compound.

Domino Reactions:

Domino reactions, also known as tandem or cascade reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. iupac.org While a specific, named domino reaction for the synthesis of this compound is not prominent in the literature, one-pot modifications of multi-step sequences can be designed to fit this classification.

For example, a two-step, one-pot procedure for synthesizing substituted benzaldehydes has been developed. acs.org This method involves the reduction of a Weinreb amide to a stable hemiaminal intermediate, which protects the latent aldehyde. This intermediate can then undergo a subsequent palladium-catalyzed cross-coupling reaction with an organometallic reagent in the same pot. acs.org A similar strategy could be envisioned for this compound, starting from a suitably substituted Weinreb amide.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. dbu.de For a multi-step synthesis like that of this compound, these principles can be applied at various stages, particularly in oxidation and reduction steps, and through the use of catalytic processes.

Green Oxidation Methods: A common strategy in multi-step syntheses of aromatic aldehydes involves the oxidation of a corresponding benzyl alcohol. The synthesis of 3-isobutylbenzyl alcohol followed by a green oxidation step is a viable route.

Catalytic Oxidation with Molecular Oxygen: Using molecular oxygen (O₂) from the air as the primary oxidant is a highly sustainable approach. Gold nanoparticle-based catalysts have shown high efficiency and selectivity for the solvent-free oxidation of benzyl alcohols to benzaldehydes under mild conditions. qualitas1998.net

Oxidation with Hydrogen Peroxide: Hydrogen peroxide (H₂O₂) is another green oxidant, as its only byproduct is water. Various catalytic systems can mediate this transformation.

Oxidation with Nitrogen Dioxide: Gaseous nitrogen dioxide (NO₂) can quantitatively oxidize benzylic alcohols to aromatic aldehydes. The gaseous byproducts can be converted to nitric acid, making the process waste-free from the oxidizing agent's perspective. nih.gov

Catalytic Reductive Carbonylation: Instead of using stoichiometric reducing agents, catalytic methods are preferred. Reductive carbonylation of aryl halides can be made greener by using hydrogen donors like poly(methylhydrosiloxane) (B7799882) (PMHS) or formic acid in place of flammable and explosive hydrogen gas. researchgate.net This approach, applied to 1-bromo-3-isobutylbenzene, would represent a more sustainable catalytic formylation.

Solvent Choice and Reaction Conditions: The choice of solvent is critical in green chemistry.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) can be used as an environmentally benign solvent for certain reactions, as it is non-toxic, non-flammable, and easily removed. nih.gov

Mechanochemistry: Performing reactions under solvent-free conditions using ball milling can significantly reduce waste and energy consumption. rsc.org This has been successfully applied to multicomponent reactions involving aldehydes. rsc.org

The following table summarizes some green chemistry approaches applicable to the synthesis of aromatic aldehydes like this compound.

Table of Green Synthetic Strategies for Aromatic Aldehydes:

StrategyReagents/ConditionsAdvantagesReference
Alcohol Oxidation Benzyl alcohol, O₂, Au catalystUses air as oxidant, solvent-free, high selectivity. qualitas1998.net
Alcohol Oxidation Benzyl alcohol, NO₂(g)Waste-free from oxidant, quantitative conversion. nih.gov
Reductive Carbonylation Aryl halide, CO, PMHSAvoids use of H₂ gas, recyclable catalysts. researchgate.net
One-Pot Reactions Multiple steps in a single vesselReduces solvent waste, improves efficiency, saves time. acs.org
Mechanochemistry Ball milling, solvent-freeReduces solvent use, can lower reaction temperatures and times. rsc.org

By integrating these strategies, the synthesis of this compound can be designed to be more efficient, safer, and environmentally friendly.

Reactivity Profiles and Transformational Chemistry of 3 Isobutylbenzaldehyde

Nucleophilic Reactivity of the Aldehyde Carbonyl

The carbonyl group in 3-isobutylbenzaldehyde is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to a variety of important organic transformations.

Addition Reactions to Form Chiral and Achiral Alcohols

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl carbon of this compound is a primary method for forming new carbon-carbon bonds and producing secondary alcohols. rsc.orgresearchgate.net The nucleophilic alkyl or aryl group from the organometallic reagent attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.com

If the incoming nucleophile is different from the existing substituent on the carbonyl carbon (in this case, the 3-isobutylphenyl group and a hydrogen atom), the reaction creates a new chiral center. For instance, the reaction of this compound with an ethyl Grignard reagent would produce a chiral secondary alcohol. Without the use of a chiral catalyst or auxiliary, this reaction typically yields a racemic mixture of both enantiomers.

While specific experimental data for this compound is not extensively detailed in publicly available literature, the general reaction proceeds as follows:

General Reaction Scheme:

this compound + R-MgX (Grignard Reagent) → Intermediate Alkoxide

Intermediate Alkoxide + H₃O⁺ → (3-Isobutylphenyl)(R)CHOH (Secondary Alcohol)

The table below illustrates typical outcomes for the addition of various Grignard reagents to benzaldehyde (B42025), which serves as a close structural analog.

Carbonyl CompoundGrignard ReagentProductProduct Type
BenzaldehydeMethylmagnesium bromide1-PhenylethanolSecondary Alcohol
BenzaldehydeEthylmagnesium bromide1-Phenylpropan-1-olSecondary Alcohol
BenzaldehydePhenylmagnesium bromideDiphenylmethanolSecondary Alcohol

Imine and Related Nitrogen-Containing Derivative Formation

This compound readily reacts with primary amines under mildly acidic conditions to form imines, also known as Schiff bases. libretexts.org This condensation reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The reaction is reversible, and the pH must be carefully controlled; it is generally most effective around a pH of 5. libretexts.org

This transformation is a cornerstone in the synthesis of various nitrogen-containing compounds and is significant in both synthetic organic chemistry and biological systems. libretexts.orgresearchgate.net

A general procedure for this type of reaction involves stirring the aldehyde and the primary amine in a suitable solvent, often with a catalytic amount of acid. The imine product can then be isolated, or in some cases, reduced in situ to form a secondary amine in a process known as reductive amination.

Illustrative Reaction:

this compound + R-NH₂ (Primary Amine) ⇌ (3-Isobutylphenyl)CH=N-R (Imine) + H₂O

The following table provides examples of imine formation from benzaldehyde and various primary amines.

AldehydePrimary AmineProduct (Imine)
BenzaldehydeAniline (B41778)N-Benzylideneaniline
BenzaldehydeEthylamineN-Benzylideneethanamine
BenzaldehydeMethylamineN-Benzylidenemethanamine

Cyanohydrin Synthesis

The addition of a cyanide anion to this compound results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile functional group attached to the same carbon. wikipedia.org This nucleophilic addition reaction is typically base-catalyzed to generate the cyanide ion (CN⁻) from a source like hydrogen cyanide (HCN), sodium cyanide (NaCN), or potassium cyanide (KCN). chemicalbook.com

The reaction proceeds via the attack of the cyanide nucleophile on the carbonyl carbon, forming a tetrahedral intermediate which is then protonated to give the cyanohydrin. chemicalbook.com Cyanohydrins are valuable synthetic intermediates, as the nitrile group can be further transformed into other functional groups, such as carboxylic acids (via hydrolysis) or primary amines (via reduction). chemicalbook.com

While specific protocols for this compound are not widely published, procedures for similar aromatic aldehydes, like benzaldehyde, are well-established. For example, benzaldehyde can be converted to its cyanohydrin, mandelonitrile, by reaction with sodium cyanide in an acidic aqueous medium. orientjchem.org

General Reaction:

this compound + NaCN/H⁺ → 2-Hydroxy-2-(3-isobutylphenyl)acetonitrile

The table below shows results for the cyanation of various aldehydes.

AldehydeCyanide SourceCatalyst/ConditionsProductYield
BenzaldehydeNaCNDOWEX® 50WX4, CH₃CN, RT2-Hydroxy-2-phenylacetonitrile95% orientjchem.org
4-ChlorobenzaldehydeNaCNDOWEX® 50WX4, CH₃CN, RT2-(4-Chlorophenyl)-2-hydroxyacetonitrile92% orientjchem.org
4-MethoxybenzaldehydeNaCNDOWEX® 50WX4, CH₃CN, RT2-Hydroxy-2-(4-methoxyphenyl)acetonitrile90% orientjchem.org

Redox Chemistry of the Aldehyde Functional Group

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, highlighting its versatile redox chemistry.

Selective Oxidation to Carboxylic Acids

The aldehyde functional group is easily oxidized to the corresponding carboxylic acid, 3-isobutylbenzoic acid. A variety of oxidizing agents can accomplish this transformation. Potassium permanganate (B83412) (KMnO₄) is a powerful and common reagent for this purpose. jocpr.com The reaction is often carried out under basic, acidic, or neutral conditions, and typically results in high yields of the carboxylic acid. researchgate.netjocpr.com

Phase transfer catalysis can be employed to facilitate the oxidation of substituted benzaldehydes by permanganate in non-polar solvents, leading to excellent yields of the corresponding benzoic acids. researchgate.net

Illustrative Reaction Scheme:

this compound + KMnO₄ → 3-Isobutylbenzoic Acid

The following table summarizes the oxidation of various substituted benzaldehydes to their corresponding carboxylic acids using potassium permanganate under phase transfer catalysis.

SubstrateOxidizing AgentCatalyst SystemProductYield
BenzaldehydeKMnO₄TBAB / TolueneBenzoic Acid>90% researchgate.net
4-ChlorobenzaldehydeKMnO₄TBAB / Toluene4-Chlorobenzoic Acid>90% researchgate.net
4-HydroxybenzaldehydeKMnO₄TBAB / Toluene4-Hydroxybenzoic Acid>90% researchgate.net

Controlled Reduction to Benzylic Alcohols

The aldehyde group of this compound can be selectively reduced to a primary alcohol, (3-isobutylphenyl)methanol, using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose, as it reduces aldehydes and ketones without affecting less reactive functional groups like esters or amides. masterorganicchemistry.comlibretexts.org The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol. acs.orgmasterorganicchemistry.com

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. masterorganicchemistry.com A subsequent workup with water or a dilute acid protonates the resulting alkoxide to furnish the primary alcohol. masterorganicchemistry.com

General Reaction:

this compound + NaBH₄ (in CH₃OH) → (3-Isobutylphenyl)methanol

The table below presents data on the reduction of various substituted benzaldehydes using sodium borohydride, illustrating the general efficiency of this transformation.

SubstrateReducing AgentSolventProduct
BenzaldehydeNaBH₄MethanolBenzyl (B1604629) alcohol
4-ChlorobenzaldehydeNaBH₄Ethanol(4-Chlorophenyl)methanol
4-MethoxybenzaldehydeNaBH₄Ethanol(4-Methoxyphenyl)methanol

Reactions Involving the Aromatic Core

The reactivity of the phenyl ring in this compound is governed by the electronic effects of its two substituents: the isobutyl group and the aldehyde group. Their interplay determines the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

The orientation of incoming electrophiles to the aromatic ring of this compound is a result of the competing directing effects of the isobutyl and aldehyde groups.

Isobutyl Group: As an alkyl group, the isobutyl substituent is an activating group. It donates electron density to the benzene (B151609) ring through an inductive effect, which stabilizes the positively charged intermediate (sigma complex) formed during electrophilic attack. libretexts.org This stabilization is most effective when the attack occurs at the positions ortho or para to the isobutyl group, making it an ortho, para-director. pressbooks.puborganicchemistrytutor.com

Aldehyde Group: The formyl (-CHO) group is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. youtube.com This deactivation is most pronounced at the ortho and para positions. Consequently, the aldehyde group directs incoming electrophiles to the meta position, which is less deactivated. libretexts.orgorganicchemistrytutor.com

In this compound, these effects are combined. The isobutyl group at position 3 activates the ring, particularly at positions 2, 4, and 6. The aldehyde group at position 1 deactivates the ring, especially at positions 2, 4, and 6, while directing incoming groups to position 5. The outcome of an EAS reaction is therefore a balance between these opposing influences. The strong deactivating nature of the aldehyde group generally slows the reaction rate, while the directing effects determine the substitution pattern, often leading to a mixture of products or favoring substitution at the position least deactivated and/or most activated. Substitution at position 5 is often favored, being meta to the powerful deactivating aldehyde group and ortho to the activating isobutyl group.

Table 1: Directing Effects of Substituents on this compound
SubstituentTypeElectronic EffectDirecting Influence
-CH₂CH(CH₃)₂ (Isobutyl)ActivatingElectron-donating (Inductive)Ortho, Para (Positions 2, 4, 6)
-CHO (Aldehyde)DeactivatingElectron-withdrawing (Resonance and Inductive)Meta (Position 5)

Halogenation and Derivatization of the Phenyl Ring

Halogenation of this compound is a key example of an electrophilic aromatic substitution reaction where the principles of regioselectivity are applied. The reaction typically requires a halogen (e.g., Cl₂ or Br₂) and a Lewis acid catalyst (e.g., FeCl₃ or FeBr₃) to generate a potent electrophile. youtube.com

The reaction proceeds via the standard EAS mechanism, where the aromatic ring attacks the polarized halogen-catalyst complex. youtube.com Given the directing effects of the substituents, halogenation is expected to occur primarily at the positions influenced by both groups. For instance, bromination in the presence of a Lewis acid would likely yield a major product with bromine substituted at position 5, which is meta to the aldehyde and ortho to the isobutyl group. Other isomers may be formed in smaller quantities.

Table 2: Representative Halogenation Reaction
ReactantReagentsPredicted Major ProductReaction Type
This compoundBr₂, FeBr₃5-Bromo-3-isobutylbenzaldehydeElectrophilic Aromatic Substitution

Reactions at the Isobutyl Substituent

While the aromatic core is a primary site for reactivity, the isobutyl group can also undergo specific transformations, particularly at the benzylic position. The carbon atom of the isobutyl group directly attached to the benzene ring is a benzylic carbon. The C-H bond at this position is weaker than other aliphatic C-H bonds due to the resonance stabilization of the resulting benzylic radical.

This feature allows for selective free-radical halogenation at the benzylic position under conditions that favor radical mechanisms, such as the use of N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.org This reaction would replace the hydrogen atom on the benzylic carbon with a bromine atom, yielding 3-(1-bromo-2-methylpropyl)benzaldehyde without affecting the aromatic ring or the aldehyde group.

Named Reactions in the Context of this compound Transformations

This compound serves as a valuable substrate in several important named reactions, enabling the synthesis of more complex molecular architectures.

Claisen-Schmidt Condensation and Its Applications

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that occurs between an aromatic aldehyde lacking α-hydrogens, such as this compound, and an enolizable ketone or aldehyde. wikipedia.orgpraxilabs.com This base-catalyzed reaction is a reliable method for forming carbon-carbon bonds. miracosta.edu

In this reaction, a base removes an α-proton from the ketone (e.g., acetone) to form a nucleophilic enolate. The enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield a stable α,β-unsaturated ketone, often referred to as a chalcone (B49325) derivative. praxilabs.commiracosta.edu The products of these condensations, such as (E)-4-(3-isobutylphenyl)but-3-en-2-one, are often highly conjugated and serve as precursors for the synthesis of various heterocyclic compounds and other molecules of interest in medicinal and materials chemistry. nih.gov

Michael Addition Reactions with Isobutylbenzaldehyde Derivatives

The α,β-unsaturated carbonyl compounds synthesized via the Claisen-Schmidt condensation are excellent substrates for Michael addition reactions. openstax.org In this reaction, a nucleophile, known as a Michael donor, performs a conjugate (or 1,4-) addition to the α,β-unsaturated system, known as a Michael acceptor. wikipedia.orgmasterorganicchemistry.com

The chalcone derivative from the reaction of this compound and acetone (B3395972), for example, can act as a Michael acceptor. A wide range of nucleophiles, including enolates derived from β-dicarbonyl compounds, amines, and thiols, can serve as Michael donors. openstax.orglibretexts.org The reaction involves the addition of the nucleophile to the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and resulting in a 1,5-dicarbonyl compound or a related structure. masterorganicchemistry.com This transformation is a powerful tool for constructing complex molecular frameworks.

Table 3: List of Chemical Compounds
Compound Name
This compound
5-Bromo-3-isobutylbenzaldehyde
3-(1-bromo-2-methylpropyl)benzaldehyde
Acetone
Acetophenone
(E)-4-(3-isobutylphenyl)but-3-en-2-one
N-bromosuccinimide
Iron(III) chloride
Iron(III) bromide

Advanced Synthetic Applications of 3 Isobutylbenzaldehyde

Precursor to High-Value Chemical Entities

The unique combination of an aromatic ring, a reactive aldehyde, and an isobutyl group makes 3-isobutylbenzaldehyde a strategic starting material for constructing more complex molecular architectures. Its derivatives are integral to the synthesis of fine chemicals used in perfumery, medicine, and agriculture.

The synthesis of chiral fragrance molecules is a significant area of fine chemical manufacturing, as the stereochemistry of a molecule can drastically influence its olfactory properties. While the well-known lily-of-the-valley fragrance, Silvial®, is commercially synthesized from the positional isomer 4-isobutylbenzaldehyde (B42465), the chemical principles underlying its formation are directly applicable to this compound for the creation of novel fragrance compounds.

The key transformation is a base-catalyzed aldol (B89426) condensation between the isobutylbenzaldehyde isomer and a second, smaller aldehyde, such as propanal or acetaldehyde, followed by selective hydrogenation. In the case of Silvial® synthesis, 4-isobutylbenzaldehyde undergoes condensation with propanal. This reaction forms an α,β-unsaturated aldehyde, which is then hydrogenated to yield the final saturated chiral aldehyde, 2-methyl-3-(4-isobutylphenyl)propanal (Silvial®).

Applying this methodology to this compound allows for the synthesis of its structural isomer, 2-methyl-3-(3-isobutylphenyl)propanal. This analogous reaction pathway provides a route to new chiral fragrance molecules whose unique scent profiles can be explored by perfumers. The aldol condensation is a powerful tool for C-C bond formation, and its application to substituted benzaldehydes like the 3-isobutyl isomer is fundamental to expanding the palette of available synthetic odorants.

Table 1: Representative Synthesis of a Chiral Fragrance Aldehyde
StepReactantsKey TransformationProduct
14-Isobutylbenzaldehyde, Propanal, Base (e.g., NaOH)Aldol Condensation2-Methyl-3-(4-isobutylphenyl)prop-2-enal
22-Methyl-3-(4-isobutylphenyl)prop-2-enal, H₂, Catalyst (e.g., Pd/C)Selective HydrogenationSilvial® (2-Methyl-3-(4-isobutylphenyl)propanal)

The isobutylphenyl moiety is a recognized structural motif in a variety of pharmacologically active molecules. This compound serves as a key building block, providing this essential scaffold for medicinal chemists to elaborate upon. Its positional isomer, 4-isobutylbenzaldehyde, is a well-documented precursor in the synthesis of novel analgesic and anti-inflammatory agents, including inhibitors of COX-2 enzymes. The 3-isobutyl scaffold offers a route to develop isomeric analogs, which is a common strategy in drug discovery to optimize efficacy and explore structure-activity relationships (SAR).

A prominent example of the isobutylbenzaldehyde scaffold's importance is the industrial synthesis of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The synthesis begins with 4-isobutylbenzaldehyde and involves a series of transformations that convert the aldehyde group into a propionic acid moiety.

A common synthetic route involves the following steps:

Reduction: The aldehyde is first reduced to an alcohol, (4-isobutylphenyl)methanol, typically using a reducing agent like sodium borohydride (B1222165).

Halogenation: The resulting alcohol is converted to a benzylic halide, such as (4-isobutylphenyl)methyl chloride, using a reagent like thionyl chloride or concentrated HCl.

Cyanation: The halide is then reacted with a cyanide source, like sodium cyanide, to form the corresponding nitrile, (4-isobutylphenyl)acetonitrile.

Hydrolysis: Finally, acidic or basic hydrolysis of the nitrile group yields the target carboxylic acid, 2-(4-isobutylphenyl)propanoic acid (Ibuprofen), after an additional α-methylation step or by using an alternative pathway that adds the complete propionic acid side chain.

This established pathway for the 4-isomer highlights the utility of the isobutylbenzaldehyde core in constructing important analgesic and anti-inflammatory drugs. By starting with this compound, medicinal chemists can synthesize the corresponding 3-isobutylphenylpropanoic acid and its derivatives, enabling the exploration of new chemical space in the search for novel NSAIDs with potentially different pharmacological profiles.

Table 2: Generalized Intermediates in the Synthesis of Ibuprofen from p-Isobutylbenzaldehyde
Starting MaterialIntermediate AIntermediate BIntermediate CFinal Product
p-Isobutylbenzaldehyde(4-Isobutylphenyl)methanol1-(Chloromethyl)-4-isobutylbenzene(4-Isobutylphenyl)acetonitrileIbuprofen

β-Lactones are strained, four-membered cyclic esters that serve as highly versatile intermediates in organic synthesis. Their ring strain allows them to undergo various ring-opening reactions with nucleophiles, making them valuable precursors to a wide range of functionalized molecules, including β-amino acids and other carboxylic acid derivatives. Aldehydes are key starting materials for the stereoselective synthesis of β-lactones.

One established method involves the reaction of an aldehyde, such as this compound, with the enolate of a thiol ester. This reaction proceeds via an aldol-type addition to form a β-hydroxy thiol ester adduct. Upon activation, this intermediate can undergo intramolecular cyclization to form the β-lactone ring with high stereocontrol. The use of this compound in this context provides a direct route to β-lactones bearing the 3-isobutylphenyl substituent, which can then be elaborated into more complex structures for pharmaceutical or other applications.

The reactivity of the aldehyde group makes this compound a useful building block for a diverse array of specialty chemicals. Aldehydes are precursors to imines, oximes, hydrazones, and can participate in numerous C-C bond-forming reactions like the Wittig, Grignard, and aldol reactions. While specific large-scale applications of this compound in the agrochemical sector are not as widely documented as for some other benzaldehyde (B42025) derivatives like 3-phenoxybenzaldehyde (B142659) (an intermediate for pyrethroid insecticides), its potential remains significant. The isobutylphenyl scaffold can be incorporated into new potential herbicides, fungicides, or insecticides, where the lipophilic isobutyl group can tune the molecule's physical properties and biological activity.

Synthetic Scaffolds for Pharmaceutical Agents

Applications in Materials Science

In materials science, functional aldehydes can be incorporated into polymeric structures either as monomers or as agents for post-polymerization modification. The aldehyde group of this compound offers several potential routes for application in polymer chemistry.

For instance, it can be used in the synthesis of phenol-aldehyde resins (analogous to Bakelite), where it would react with phenol (B47542) or its derivatives under acidic or basic conditions to form a cross-linked polymer network. The incorporation of the isobutyl group would modify the properties of the resulting resin, likely increasing its hydrophobicity and affecting its thermal and mechanical characteristics.

Furthermore, this compound can be utilized in polymer functionalization. Through reactions like reductive amination or Wittig-type reactions, it can be grafted onto existing polymer backbones that possess appropriate functional groups. This allows for the precise introduction of the 3-isobutylphenyl moiety, which can be used to tune the surface properties, solubility, or optical properties of advanced materials. The synthesis of side-chain liquid crystalline polymers, for example, often involves attaching rigid mesogenic units to a flexible polymer backbone; substituted aromatic aldehydes can serve as precursors to such mesogenic units.

Precursors for Pigments and Resin Additives

The structural features of this compound make it a versatile precursor for pigments and additives where properties like solubility, thermal stability, and chemical resistance are crucial. The isobutyl group, in particular, can impart increased solubility in nonpolar matrices and provide steric hindrance, which can protect the core structure from degradation.

In pigment synthesis, the aldehyde functionality is a key reactive site. It can undergo condensation reactions with aromatic amines to form azomethine (or Schiff base) compounds. These structures are often highly conjugated and colored, forming the basis of certain classes of organic pigments. The 3-isobutylphenyl moiety would modify the final color and improve the pigment's affinity for organic binders and polymer systems. Similarly, it can be used in electrophilic substitution reactions with electron-rich aromatic compounds, such as phenols or anilines, to construct triphenylmethane-type dye structures.

As a precursor for resin additives, this compound can be used to synthesize modifiers that enhance the physical properties of polymers. For instance, reaction with polyols in the presence of an acid catalyst can form acetal (B89532) derivatives. These derivatives can act as plasticizers, improving the flexibility of brittle plastics. Furthermore, it can be incorporated into phenolic or epoxy resin systems. By reacting with phenol, it can form calixarene-like structures or other bisphenol derivatives, which can then be used as monomers or cross-linking agents to produce resins with tailored thermal and mechanical properties. The isobutyl group would enhance the compatibility of these additives with the polymer matrix.

Table 1: Potential Applications in Pigment and Resin Synthesis This table is interactive. Click on the headers to sort.

Derivative TypeChemical ClassPotential ApplicationKey Reaction
Pigment IntermediateAzomethine (Schiff Base)Specialty organic colorantsCondensation with primary amines
Pigment IntermediateTriphenylmethaneDyes for inks and coatingsElectrophilic substitution with phenols/anilines
Resin AdditiveAcetalPlasticizers and flow agentsReaction with polyols
Resin AdditivePhenolic Adduct (e.g., Calixarene precursor)Polymer cross-linkers and modifiersCondensation with phenols

Chiral Auxiliaries and Ligands Derived from this compound

In the field of asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is critical, molecules derived from this compound can serve as valuable chiral auxiliaries and ligands. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction to form one enantiomer over the other, after which it is removed. wikipedia.org Chiral ligands coordinate to metal catalysts to create a chiral environment that promotes enantioselectivity in a reaction. nih.gov

The synthesis of these chiral molecules begins with the conversion of the prochiral aldehyde group into a chiral center. For example, asymmetric reduction of this compound or addition of an organometallic reagent can produce a chiral alcohol, (R)- or (S)-(3-isobutylphenyl)methanol. This alcohol can then be converted into a variety of chiral auxiliaries. Alternatively, reductive amination can convert the aldehyde into a chiral primary amine, which is another key building block for more complex chiral structures.

These primary chiral building blocks, the amino alcohol and diamine derivatives, can be used to synthesize established classes of chiral ligands. For instance, a chiral amino alcohol derived from this compound could be a precursor to chiral oxazolidinones, which are well-known chiral auxiliaries. Condensation of the aldehyde with a chiral diamine, or condensation of a chiral amine derived from the aldehyde with a salicylaldehyde, could yield chiral Schiff base (salen-type) or phosphino-oxazoline (PHOX) type ligands. In these ligands, the 3-isobutylphenyl group would provide a specific steric profile, influencing the chiral environment around the metal center and potentially enhancing the selectivity and efficiency of catalytic reactions like asymmetric hydrogenation, epoxidation, or carbon-carbon bond formation. mdpi.com

Table 2: Potential Chiral Derivatives and Their Applications This table is interactive. Click on the headers to sort.

Derivative TypeClass of Chiral MoleculePotential Role in Asymmetric Synthesis
Chiral Alcohol(3-Isobutylphenyl)methanolPrecursor for chiral esters and ethers used as auxiliaries
Chiral Amino Alcohol2-Amino-1-(3-isobutylphenyl)ethanolPrecursor for oxazolidinone auxiliaries and amino alcohol ligands
Chiral Amine1-(3-Isobutylphenyl)ethanamineChiral resolving agent; precursor for chiral amide auxiliaries and Schiff base ligands
Chiral LigandSchiff Base (Salen-type)Ligand for asymmetric catalysis (e.g., oxidation, cyclopropanation)
Chiral LigandPhosphino-oxazoline (PHOX-type)Ligand for asymmetric catalysis (e.g., allylic alkylation, hydrogenation)

Computational and Theoretical Investigations of 3 Isobutylbenzaldehyde

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. researchgate.netnih.gov For 3-isobutylbenzaldehyde, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate a range of electronic properties. researchgate.net

These studies typically begin with a geometry optimization to find the most stable molecular conformation. researchgate.net From this optimized structure, key electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive.

Another important property derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, and positive potentials (blue) around the hydrogen atoms. researchgate.net This information is vital for predicting how the molecule will interact with other reagents or biological receptors. researchgate.net

Table 1: Representative Electronic Properties of Aromatic Aldehydes Calculated by DFT

PropertyDescriptionTypical Calculated Value for a Substituted Benzaldehyde (B42025)
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.-6.0 to -7.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.-1.5 to -2.5 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability. mdpi.com~4.5 to 5.5 eV
Dipole MomentA measure of the overall polarity of the molecule.2.5 to 4.0 Debye
Mulliken Atomic ChargesPartial charges assigned to individual atoms, indicating local electron density.Carbonyl Oxygen: ~ -0.4 to -0.6 e; Carbonyl Carbon: ~ +0.2 to +0.4 e

Note: The values in this table are representative and would vary for this compound based on specific DFT functional and basis set choices.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent or a biological membrane. mdpi.comnih.gov

For this compound, an MD simulation would typically begin by placing the molecule in a simulation box filled with a solvent, most commonly water, to mimic physiological conditions. The interactions between all atoms are described by a set of parameters known as a force field (e.g., CHARMM, AMBER). The simulation then proceeds in small time steps (on the order of femtoseconds), tracking the trajectory of each atom. nih.gov

MD simulations can reveal the conformational flexibility of the isobutyl group and the aldehyde moiety, showing how they rotate and vibrate at a given temperature. Furthermore, these simulations can characterize the solvation shell around the molecule, identifying how solvent molecules like water arrange themselves and form hydrogen bonds with the carbonyl oxygen. This provides insight into the molecule's solubility and how its reactive sites are exposed or shielded by the solvent. mdpi.com In more complex systems, MD can be used to study the aggregation behavior of multiple this compound molecules or their partitioning between different phases (e.g., water and n-octanol). mdpi.com

Table 2: Key Parameters for a Typical MD Simulation of this compound

ParameterDescriptionTypical Setting
Force FieldA set of functions and parameters used to describe the potential energy of the system.GAFF (General Amber Force Field), CGenFF (CHARMM General Force Field)
Solvent ModelA model representing the solvent molecules.TIP3P or SPC/E for water
EnsembleThe statistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure).NPT (Isothermal-isobaric)
TemperatureThe temperature at which the simulation is run.298 K (25 °C) or 310 K (37 °C)
Simulation TimeThe total duration of the simulated molecular motion.50 - 200 nanoseconds

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions, identifying transient intermediates and the high-energy transition states that connect them. rsc.org For this compound, the primary site of reactivity is the aldehyde group. DFT calculations can be used to model reactions such as nucleophilic addition, oxidation, or the formation of Schiff bases. nih.gov

To study a reaction mechanism, researchers propose a plausible pathway and then use computational methods to calculate the energies of all reactants, intermediates, products, and, crucially, the transition states (TS). researchgate.net A transition state is a specific molecular configuration along the reaction coordinate that represents the highest energy barrier for the reaction to proceed. nih.gov Locating a TS computationally involves finding a first-order saddle point on the potential energy surface, which is confirmed by a frequency calculation showing exactly one imaginary frequency. researchgate.net

For instance, in the reaction of this compound with an amine to form a Schiff base, the mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration. nih.gov DFT calculations can determine the activation energy for each step by finding the energy difference between the reactant(s) and the transition state. The step with the highest activation energy is the rate-determining step of the reaction. These studies can also reveal the effect of substituents, like the isobutyl group, on the reaction rate and mechanism. nih.gov

Table 3: Hypothetical Reaction Pathway Steps for Schiff Base Formation

StepDescriptionKey SpeciesComputational Goal
1Nucleophilic attack of amine on carbonyl carbon.Reactants, Transition State 1 (TS1), Hemiaminal IntermediateCalculate activation energy (Ea1) for hemiaminal formation.
2Proton transfer within the hemiaminal.Hemiaminal, Transition State 2 (TS2), Protonated HemiaminalCalculate activation energy (Ea2) for protonation.
3Elimination of water to form the imine (Schiff base).Protonated Hemiaminal, Transition State 3 (TS3), ProductsCalculate activation energy (Ea3) for dehydration. nih.gov

In Silico Modeling for Structure-Activity Relationships (SAR)

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to build statistical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com This approach is fundamental in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.gov

To perform a SAR study on derivatives of this compound, a dataset of related molecules with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is required. researchgate.net For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) properties. mdpi.com

Statistical methods are then used to create a mathematical equation that links these descriptors to the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, helping to prioritize which compounds to synthesize and test. For example, a QSAR study might reveal that increasing the hydrophobicity of a substituent on the benzene (B151609) ring leads to higher inhibitory activity against a specific enzyme. mdpi.com

Table 4: Common Molecular Descriptors Used in SAR/QSAR Studies

Descriptor ClassExample DescriptorsInformation Encoded
ElectronicHOMO/LUMO energies, Dipole Moment, Atomic ChargesReactivity, polarity, and electrostatic interactions.
StericMolecular Weight, Molecular Volume, Surface AreaSize and shape of the molecule.
TopologicalConnectivity Indices, Wiener IndexAtom connectivity and branching.
HydrophobicLogP (Octanol-Water Partition Coefficient)Lipophilicity and ability to cross cell membranes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov It is a cornerstone of structure-based drug design. ajchem-a.com

The process requires a three-dimensional structure of the target protein, usually obtained from X-ray crystallography or NMR spectroscopy. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site. nih.gov Each potential binding pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score represents the most likely binding mode. ajchem-a.com

Docking studies of this compound derivatives could be used to screen for potential inhibitors of enzymes like aldehyde dehydrogenases (ALDHs) or cyclooxygenases (COXs). nih.govnih.gov The results would provide a binding score and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the active site. mdpi.com This information is invaluable for understanding the molecular basis of inhibition and for designing new derivatives with improved potency and selectivity. nih.gov For example, docking could reveal whether the meta-positioned isobutyl group fits into a specific hydrophobic pocket within the active site, thereby contributing favorably to the binding energy. nih.gov

Table 5: Typical Output from a Molecular Docking Study

Output ParameterDescriptionExample
Binding Affinity / Docking ScoreAn estimation of the binding free energy of the ligand-receptor complex.-7.5 kcal/mol
Predicted Binding PoseThe 3D orientation and conformation of the ligand in the active site.Visual representation of the ligand in the binding pocket.
Interacting ResiduesList of amino acids in the active site that form key interactions with the ligand.TYR355, ARG120, ALA527 ajchem-a.com
Types of InteractionsThe nature of the non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic contacts).Hydrogen bond with ARG120; Hydrophobic interaction with ALA527. ajchem-a.com

Advanced Analytical Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Unambiguous ¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 3-isobutylbenzaldehyde provides a distinct fingerprint of its proton environments. The aldehyde proton characteristically appears as a singlet in the downfield region, typically around 9.98 ppm, due to the strong deshielding effect of the carbonyl group.

The aromatic region displays complex splitting patterns corresponding to the four protons on the benzene (B151609) ring. The proton at the C2 position, being ortho to the aldehyde group, is expected to be the most downfield of the aromatic signals. The protons at C4, C5, and C6 will exhibit chemical shifts influenced by their position relative to the electron-withdrawing aldehyde and the electron-donating isobutyl group.

The isobutyl side chain presents a clear set of signals. The two methylene (B1212753) protons (CH₂) adjacent to the aromatic ring appear as a doublet around 2.55 ppm, split by the single methine proton (CH). This methine proton, in turn, appears as a multiplet (nonet) around 1.89 ppm, being split by both the methylene protons and the six equivalent methyl protons. The two methyl groups (CH₃) of the isobutyl moiety are equivalent and produce a doublet in the upfield region, around 0.95 ppm, due to coupling with the methine proton.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CHO~9.98s (singlet)-1H
Ar-H (C2, C4, C5, C6)~7.40 - 7.75m (multiplet)-4H
-CH₂-Ar~2.55d (doublet)~7.22H
-CH(CH₃)₂~1.89m (multiplet/nonet)~6.81H
-CH(CH₃)₂~0.95d (doublet)~6.66H

Comprehensive ¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. This compound has 11 carbon atoms, but due to the equivalence of the two methyl groups in the isobutyl moiety, a total of 10 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing furthest downfield, typically in the range of 192-194 ppm. libretexts.org The aromatic carbons produce signals between 125 and 150 ppm. libretexts.org The carbon atom to which the aldehyde group is attached (C1) and the carbon atom bearing the isobutyl group (C3) are quaternary and generally show weaker signals. The remaining four aromatic carbons (C2, C4, C5, C6) will have distinct chemical shifts. The carbons of the isobutyl group appear in the aliphatic region of the spectrum. The methylene carbon (-CH₂-) is expected around 45 ppm, the methine carbon (-CH-) around 30 ppm, and the equivalent methyl carbons (-CH₃) around 22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CHO~193.5
Ar-C1 (-CHO)~137.0
Ar-C3 (-CH₂-)~144.5
Ar-C (C2, C4, C5, C6)~128.0 - 135.0
-CH₂-Ar~45.2
-CH(CH₃)₂~30.4
-CH(CH₃)₂~22.5

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methylene protons (~2.55 ppm) and the methine proton (~1.89 ppm) of the isobutyl group. It would also show a correlation between the methine proton and the methyl protons (~0.95 ppm), confirming the isobutyl fragment. Furthermore, correlations among the aromatic protons (~7.40-7.75 ppm) would help to delineate their connectivity on the benzene ring. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). hmdb.ca It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the HSQC spectrum would show a cross-peak connecting the aldehyde proton (~9.98 ppm) to the aldehyde carbon (~193.5 ppm), the methylene protons (~2.55 ppm) to the methylene carbon (~45.2 ppm), and so on for all protonated carbons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). hmdb.ca This is crucial for piecing together the molecular skeleton, especially around quaternary carbons. Key HMBC correlations would include the aldehyde proton (~9.98 ppm) showing a cross-peak to the C2 and C6 carbons of the aromatic ring, and the methylene protons of the isobutyl group (~2.55 ppm) correlating with the C2, C3, and C4 carbons of the ring, thus confirming the substitution pattern. hmdb.ca

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of synthesizing this compound, GC-MS is an indispensable tool for reaction monitoring.

By taking small aliquots from the reaction mixture over time, GC-MS analysis can track the consumption of starting materials and the formation of the this compound product. The retention time of the compound in the GC column provides one level of identification, while the mass spectrum of the eluting peak provides definitive confirmation. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading, and for determining the point of reaction completion. Furthermore, GC-MS can identify the presence of any byproducts or impurities, which is critical for process development and purification strategies.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While nominal mass spectrometry provides integer masses, high-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental composition of the molecule.

The molecular formula of this compound is C₁₁H₁₄O. HRMS can distinguish this composition from other potential formulas that might have the same nominal mass. The precise measurement of the molecular ion's mass serves as a powerful confirmation of the compound's identity.

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₄O
Nominal Mass162
Calculated Exact Mass ([M]⁺)162.1045

In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) of this compound would be observed at an m/z of 162. A prominent fragmentation pathway for benzaldehydes involves the loss of a hydrogen radical (H•) to form a stable benzoyl cation ([M-1]⁺), which would appear at m/z 161. Another characteristic fragmentation is the loss of the entire aldehyde group (•CHO), resulting in a phenyl cation ([M-29]⁺) at m/z 133. For this compound, a significant fragmentation would be the benzylic cleavage, with the loss of a propyl radical (•C₃H₇) via a McLafferty-type rearrangement or direct cleavage, leading to a fragment ion at m/z 119. The base peak is often the [M-1]⁺ or the phenyl cation fragment, depending on the ionization energy.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the discrete vibrational energy levels of a molecule. By measuring the absorption or scattering of light, these techniques can identify the specific functional groups present, providing a molecular "fingerprint." nih.govresearchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups. The C=O (carbonyl) group of aldehydes and ketones gives rise to a particularly strong and diagnostically useful absorption band in the infrared spectrum due to its large change in dipole moment during vibration. spectroscopyonline.commsu.edu

For this compound, the key vibrational modes are associated with the aldehyde functional group and the substituted benzene ring. The most prominent feature is the intense C=O stretching vibration. Because the carbonyl group is directly attached to the aromatic ring, electron delocalization (conjugation) between the ring's π-system and the C=O double bond occurs. This conjugation slightly weakens the carbonyl bond, lowering its stretching frequency compared to a non-conjugated aliphatic aldehyde. msu.edupg.edu.pl Consequently, the C=O stretch for this compound is expected to appear around 1700 cm⁻¹. docbrown.info

Other characteristic absorptions include the C-H stretching vibrations of the aldehyde group, which typically appear as a pair of bands between 2880 cm⁻¹ and 2650 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H bonds of the isobutyl group appear just below 3000 cm⁻¹. The region between 1625 and 1440 cm⁻¹ contains several bands from the C-C stretching vibrations within the benzene ring. docbrown.info

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carbonyl (C=O) Stretch ~1700 Strong
Aldehyde (C-H) Stretch ~2850 and ~2750 Medium
Aromatic (C-H) Stretch 3000 - 3100 Medium-Weak
Alkyl (C-H) Stretch 2870 - 2960 Medium-Strong

Raman spectroscopy is a complementary vibrational technique based on the inelastic scattering of monochromatic light. nih.gov It provides a unique spectral fingerprint that is highly specific to the molecular structure and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in FT-IR spectroscopy. researchgate.net

In the Raman spectrum of this compound, strong signals are expected from the vibrations of the aromatic ring, particularly the ring "breathing" modes, which are highly characteristic. The C=O stretch is also Raman active, though typically less intense than in the IR spectrum. The various C-H bonds of the aromatic ring, aldehyde, and isobutyl group will also produce distinct peaks. The combination of these signals creates a complex and unique pattern that serves as a molecular fingerprint, useful for unambiguous identification and for studying subtle changes in molecular structure. nih.govscitechdaily.com

Table 2: Expected Raman Shifts for Key Functional Groups in this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
Aromatic Ring Ring Breathing / C=C Stretch ~1600, ~1000
Carbonyl (C=O) Stretch ~1695
Aldehyde (C-H) Stretch ~2750

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of outer valence electrons to higher energy levels. shu.ac.uk This technique is particularly useful for analyzing compounds containing chromophores—functional groups with π-electrons or non-bonding valence electrons that can undergo these electronic transitions. slideshare.net

The chromophore in this compound is the benzaldehyde (B42025) moiety, which comprises a conjugated system of the benzene ring and the carbonyl group. This system gives rise to two characteristic types of electronic transitions:

π → π* Transitions : These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org For aromatic aldehydes, this results in a strong absorption band, typically in the range of 240-280 nm. stackexchange.com

n → π* Transitions : This transition involves moving an electron from a non-bonding orbital (the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. youtube.com This is a lower-energy, and therefore longer-wavelength, transition. It is symmetry-forbidden, resulting in a much weaker absorption band, typically observed between 300-350 nm. shu.ac.uk

The position and intensity of these absorption bands provide information about the extent of conjugation within the molecule.

Table 3: Electronic Transitions for this compound in UV-Vis Spectroscopy

Transition Type Orbitals Involved Typical Wavelength (λmax) Molar Absorptivity (ε)
π → π* π bonding → π* antibonding 240 - 280 nm High (1,000 - 10,000 L mol⁻¹ cm⁻¹)

Advanced Chromatographic Separations

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. sigmaaldrich.com

Gas chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. sigmaaldrich.com It is an exceptionally powerful tool for determining the purity of a substance and for quantitative analysis. oshadhi.co.uklibretexts.org

In a typical GC analysis of this compound, a small amount of the sample is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column (the stationary phase). oshadhi.co.uk Separation occurs as different components travel through the column at different rates depending on their boiling points and their interactions with the stationary phase. A non-polar or mid-polarity column, such as one with a phenyl polysiloxane stationary phase, is often suitable.

The time it takes for a compound to exit the column is its retention time, a highly reproducible parameter under constant conditions. The purity of the this compound sample is assessed by the chromatogram; a pure sample should ideally show a single major peak. libretexts.org The area under the peak is directly proportional to the amount of the compound, allowing for precise quantification when calibrated with known standards.

Table 4: Typical Gas Chromatography (GC) Parameters for this compound Analysis

Parameter Typical Value / Condition
Column Type Capillary Column (e.g., HP-5MS, SPB-5) rsc.orgnist.gov
Stationary Phase 5% Phenyl Polysiloxane
Carrier Gas Helium or Nitrogen oshadhi.co.uk
Injection Temperature 250 °C
Oven Program Initial temp 100°C, ramp at 10°C/min to 250°C

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. sigmaaldrich.com It is particularly well-suited for compounds that are not easily vaporized, making it a versatile tool for analyzing complex liquid mixtures.

For the analysis of this compound, reversed-phase HPLC is the most common mode. In this setup, the stationary phase is non-polar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a polar liquid, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net

When a sample is injected, components are separated based on their relative polarity. Non-polar compounds like this compound will have a stronger affinity for the non-polar stationary phase and will elute later than more polar impurities. A UV-Vis detector is commonly used, set to a wavelength where this compound absorbs strongly (e.g., its π → π* transition maximum), allowing for sensitive and selective detection. researchgate.netlcms.cz

Table 5: Typical High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis

Parameter Typical Value / Condition
Column Type Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Isocratic or gradient mixture of Water and Acetonitrile
Detector UV-Vis Diode Array Detector (DAD) at ~254 nm lcms.cz
Flow Rate 1.0 mL/min

Chemometric Approaches in Spectroscopic and Chromatographic Data Processing for this compound

In the analytical characterization of this compound, the large datasets generated by modern spectroscopic and chromatographic instruments necessitate advanced data processing techniques for meaningful interpretation. Chemometrics, the science of extracting information from chemical systems by data-driven means, offers powerful tools to handle this complexity. These approaches are crucial for ensuring the quality, consistency, and purity of this compound by identifying patterns and relationships within the data that are not apparent through univariate analysis.

Multivariate Statistical Analysis for Quality Control

Multivariate statistical analysis is an essential component of a robust quality control (QC) strategy for the production of this compound. Unlike traditional univariate methods that assess one variable at a time, multivariate techniques can simultaneously analyze multiple process parameters and product attributes, providing a more holistic view of the manufacturing process. frontiersin.orgresearchgate.net This is particularly important for controlling the impurity profile and ensuring batch-to-batch consistency of this compound.

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique that can be applied to spectroscopic (e.g., FT-IR, UV-Vis) and chromatographic (e.g., GC, HPLC) data from this compound samples. yorku.casigmaaldrich.com PCA reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables known as principal components (PCs). sigmaaldrich.com The first few PCs typically capture the most significant variance in the data, allowing for the visualization of clustering, trends, and outliers. yorku.ca

For instance, in the quality control of this compound, PCA can be used to:

Monitor Batch Consistency: By plotting the scores of different batches on the first two or three PCs, deviations from the "golden batch" or standard production profile can be easily identified.

Identify Out-of-Specification Batches: Batches that fall outside the established confidence ellipse in the PCA score plot are flagged for further investigation.

Detect Process Drifts: Gradual changes in the manufacturing process can be monitored over time, allowing for corrective actions before a batch fails to meet specifications.

Partial Least Squares (PLS) regression is another powerful multivariate technique that can be used to build predictive models. frontiersin.org In the context of this compound, a PLS model could be developed to predict critical quality attributes, such as purity or the concentration of specific impurities, from spectroscopic data. This can enable real-time or near-real-time process monitoring and control, reducing the need for time-consuming offline analyses.

To illustrate the application of PCA in the quality control of this compound, consider the following hypothetical dataset from the gas chromatography (GC) analysis of multiple production batches. The concentrations of key impurities are monitored.

Table 1: Hypothetical Impurity Data for this compound Batches for PCA Analysis

Batch IDImpurity A (%)Impurity B (%)Impurity C (%)Impurity D (%)
Batch_0010.050.020.030.01
Batch_0020.060.0250.0320.011
Batch_0030.0550.0220.0280.009
Batch_0040.150.080.090.05
Batch_0050.0480.0190.0310.012

In a PCA of this data, Batches 001, 002, 003, and 005 would likely cluster together, representing in-specification batches. In contrast, Batch 004, with significantly higher levels of all impurities, would appear as an outlier in the PCA score plot, indicating a deviation in the manufacturing process for that batch.

Data Fusion Techniques in Analytical Chemistry

Data fusion is an advanced chemometric strategy that involves combining data from multiple analytical sources to obtain more comprehensive and reliable information than can be achieved from a single technique alone. nih.govnih.gov For a compound like this compound, data fusion can be employed to create a more complete chemical fingerprint, enhancing its characterization and quality assessment. mdpi.com

There are three main levels of data fusion:

Low-Level Data Fusion: This involves the direct concatenation of raw data from different instruments before any data processing. For example, the absorbance data from a UV-Vis spectrum could be combined with the signal from a GC chromatogram for a sample of this compound.

Mid-Level Data Fusion: In this approach, features extracted from each analytical technique are combined. For instance, the peak areas and retention times from a GC analysis could be fused with the peak frequencies and intensities from an FT-IR spectrum.

High-Level Data Fusion: This method combines the results of individual analyses. For example, the predicted purity of this compound from a PLS model based on FT-IR data could be combined with the purity determined by a GC-FID method.

The application of data fusion can lead to more robust and accurate classification and calibration models. By integrating complementary information from different analytical platforms, the strengths of one technique can compensate for the weaknesses of another. For example, combining spectroscopic data (sensitive to functional groups) with chromatographic data (excellent for separation of isomers and impurities) can provide a highly detailed profile of a this compound sample.

A conceptual framework for the application of data fusion in the analysis of this compound is presented below.

Table 2: Conceptual Data Fusion for Enhanced Characterization of this compound

Analytical TechniqueData TypeInformation Provided
Gas Chromatography (GC)Chromatogram (retention times, peak areas)Separation and quantification of volatile impurities.
FT-IR SpectroscopySpectrum (absorbance vs. wavenumber)Information on functional groups and molecular structure.
UV-Vis SpectroscopySpectrum (absorbance vs. wavelength)Quantification and detection of chromophoric impurities.
Fused Data Model Combined dataset for multivariate analysisA comprehensive chemical fingerprint for improved purity assessment, impurity profiling, and authentication.

By fusing the data from these techniques, a more powerful multivariate model can be developed to discriminate between acceptable and unacceptable batches of this compound, identify the source of process variations, and even detect subtle signs of degradation that might be missed by a single analytical method.

Derivatization Strategies for 3 Isobutylbenzaldehyde in Analytical and Synthetic Contexts

Derivatization for Enhanced Chromatographic Resolution and Detection

In chromatographic analysis, derivatization is employed to modify the physicochemical properties of 3-Isobutylbenzaldehyde, such as its volatility, thermal stability, or detectability. These modifications are essential for improving separation efficiency and lowering detection limits.

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds. nih.gov However, compounds with active hydrogen atoms, like those that can exist in equilibrium with enol forms or impurities within a this compound sample, can exhibit poor peak shapes and adsorption issues on GC columns. dphen1.com Silylation is a derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group, increasing the compound's volatility and thermal stability. wordpress.com

While the aldehyde group of this compound is not the primary target for silylation, the technique is crucial for derivatizing polar functional groups like hydroxyls or carboxylic acids that might be present as impurities or in a complex sample matrix. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used. researchgate.net This process ensures that a cleaner, more accurate chromatographic analysis of this compound is achieved by eliminating interference from polar contaminants. The resulting TMS derivatives are less polar and more volatile, leading to improved peak symmetry and resolution in GC-MS analysis. dphen1.combrjac.com.br

Table 1: Common Silylating Reagents and Their Properties

Reagent Abbreviation Key Features Typical Application
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Highly reactive; volatile byproducts. General purpose for alcohols, phenols, carboxylic acids.
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Most volatile TMS-amide; powerful silyl donor. brjac.com.br Widely used for estrogenic steroids and other polar compounds. brjac.com.br
N,O-bis(trimethylsilyl)acetamide BSA Highly reactive; can be used with TMCS for sugars. Amino acids, phenols, steroids.
Trimethylchlorosilane TMCS Often used as a catalyst to increase reactivity of other reagents. Used in combination with BSTFA or HMDS.

For analysis by High-Performance Liquid Chromatography (HPLC), derivatization can be used to attach a chromophore (a light-absorbing group) or a fluorophore (a fluorescence-emitting group) to the this compound molecule. nih.gov The native benzaldehyde (B42025) structure possesses some UV absorbance, but tagging it with a highly responsive chromophore dramatically increases its molar absorptivity. This enhancement allows for much lower detection limits using UV-Vis or fluorescence detectors, which are common in HPLC systems. nih.gov

A classic reagent for this purpose is 2,4-dinitrophenylhydrazine (DNPH). It reacts with the carbonyl group of this compound to form a 2,4-dinitrophenylhydrazone derivative. This derivative is a highly colored compound that absorbs strongly in the visible or near-UV region of the electromagnetic spectrum, making it easily detectable at very low concentrations. nih.gov Other reagents can introduce fluorescent tags, offering even greater sensitivity.

Table 2: Selected Chromophoric and Fluorophoric Reagents for Aldehydes

Reagent Detection Method Derivative Formed Key Advantage
2,4-Dinitrophenylhydrazine (DNPH) HPLC-UV Hydrazone High molar absorptivity, robust and well-established method. nih.gov
Dansyl Hydrazine HPLC-Fluorescence Hydrazone Forms highly fluorescent derivative for trace analysis.
o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) GC-ECD/MS Oxime Creates a derivative suitable for sensitive electron capture detection (ECD) and mass spectrometry (MS). nih.gov

Derivatization for Characterization and Confirmation of Aldehyde Presence

Derivatization is a cornerstone for the chemical characterization and confirmation of the aldehyde functional group in this compound. The formation of a specific derivative provides strong evidence of the aldehyde's presence. For instance, the reaction with DNPH not only aids in detection (as mentioned in 7.1.2) but also serves as a classic qualitative test. The formation of a yellow, orange, or red precipitate upon addition of the DNPH reagent is a positive indicator for an aldehyde or ketone. nih.gov

The resulting hydrazone derivative can be isolated, purified, and characterized by methods such as melting point determination, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. The unique spectral and physical properties of the derivative provide unambiguous confirmation of the original aldehyde's structure. Similarly, reaction with agents like PFBHA produces oxime derivatives that are volatile and yield characteristic fragmentation patterns in GC-MS analysis, which are invaluable for structural elucidation and confirmation. nih.gov

Applications in Protecting Group Chemistry for Complex Syntheses

In multi-step organic synthesis, it is often necessary to prevent a functional group from reacting while transformations are carried out elsewhere in the molecule. wikipedia.org The aldehyde group of this compound is highly reactive towards nucleophiles and reducing agents. To prevent unwanted side reactions, it can be temporarily masked with a protecting group. jocpr.comorganic-chemistry.org

The most common strategy for protecting aldehydes is their conversion to acetals or thioacetals. tcichemicals.com For example, this compound can be reacted with a diol, such as ethylene glycol, under acidic conditions to form a cyclic acetal (B89532). This acetal is stable under basic, reductive, and organometallic conditions. tcichemicals.com Once the desired synthetic transformations on other parts of the molecule are complete, the aldehyde can be regenerated by simple hydrolysis with aqueous acid. wikipedia.orgtcichemicals.com This protection-deprotection sequence allows for great versatility in complex synthetic pathways.

Table 3: Example of Acetal Protection for this compound

Step Reaction Reagents and Conditions Result
Protection This compound + Ethylene Glycol p-Toluenesulfonic acid (catalyst), Dean-Stark trap Formation of a cyclic acetal, protecting the aldehyde group. tcichemicals.com
Reaction (Protected Molecule) + Grignard Reagent / LiAlH₄ Varies (e.g., ether solvent for Grignard) Reaction occurs at another site; the acetal is inert.

| Deprotection | (Protected Product) + H₂O | Aqueous acid (e.g., HCl, H₂SO₄) | Hydrolysis of the acetal to regenerate the aldehyde group. tcichemicals.com |

Development of Novel Derivatization Reagents and Methodologies

The field of analytical and synthetic chemistry is continuously evolving, with ongoing research into the development of new derivatization reagents and methods. greyhoundchrom.com For aldehydes like this compound, the goals are to enhance sensitivity, improve selectivity, simplify reaction conditions, and expand the range of compatible analytical techniques. researchgate.net

Recent developments focus on reagents designed for high-sensitivity mass spectrometry, particularly LC-MS/MS. These reagents often contain a permanently charged moiety or a group that is easily ionized to improve signal intensity. researchgate.net For example, reagents with quaternary ammonium or pyridinium (B92312) groups can be attached to the aldehyde to ensure strong ionization in electrospray MS. Other novel approaches include the use of isotopically labeled derivatization agents for quantitative analysis by mass spectrometry, allowing for precise determination through isotope dilution methods. The development of reagents like D-cysteine, which reacts with aldehydes to form thiazolidine-4-carboxylic acids, offers a simple derivatization for LC-MS/MS analysis in complex matrices like beverages. researchgate.net These advancements provide more powerful tools for detecting and quantifying this compound in various applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Isobutylbenzaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of this compound can be optimized via retrosynthetic analysis using AI-powered tools (e.g., Reaxys or Pistachio models) to predict feasible pathways, such as Friedel-Crafts alkylation or oxidation of substituted toluenes. Reaction parameters like temperature, solvent polarity, and catalyst loading (e.g., Lewis acids) should be systematically varied. For example, oxidation of 3-isobutyltoluene with MnO₂ or CrO₃ under controlled conditions may yield higher purity . Characterization via GC-MS or HPLC ensures purity, while yield optimization can be achieved through fractional distillation or recrystallization .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of 1H^1H- and 13C^{13}C-NMR to confirm the aldehyde proton (δ ~9.8–10.0 ppm) and isobutyl group signals (δ ~0.9–1.2 ppm for CH₃). IR spectroscopy identifies the carbonyl stretch (~1700 cm1^{-1}). HPLC with UV detection (λ = 280 nm) quantifies purity, while GC-MS with electron ionization distinguishes fragmentation patterns from impurities. Cross-reference spectral data with PubChem or CAS entries for validation .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian or ORCA software) model transition states for electrophilic substitution or nucleophilic addition reactions. Solvent effects can be studied using COSMO-RS, while molecular docking predicts interactions with biological targets (e.g., enzymes in catalytic studies). Compare results with experimental kinetics from stopped-flow spectroscopy or microreactor setups .

Q. How can researchers resolve contradictions in reported biological activities of benzaldehyde derivatives like this compound?

  • Methodological Answer : Conduct a systematic review (Cochrane guidelines) to assess study heterogeneity:

  • Data Extraction : Tabulate variables (e.g., concentration, cell lines, assay protocols) from primary studies .
  • Meta-Analysis : Use RevMan or R’s metafor package to quantify effect sizes and identify outliers.
  • Scoping Studies : Map methodological gaps (e.g., inconsistent purity standards) using Arksey & O’Malley’s framework .

Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?

  • Methodological Answer : Follow Beilstein Journal guidelines:

  • Experimental Replication : Document catalyst batches, solvent drying methods, and inert gas use.
  • Supporting Information : Provide raw NMR/FID files, HPLC chromatograms, and crystallographic data (if applicable) in supplementary materials .
  • Negative Controls : Include blank reactions and commercial reference samples (e.g., PubChem CID) to validate assays .

Q. How can multivariate analysis interpret complex reaction data involving this compound?

  • Methodological Answer : Apply Principal Component Analysis (PCA) to GC-MS datasets to identify latent variables (e.g., solvent polarity vs. yield). Machine learning (Python’s scikit-learn) models reaction outcomes using descriptors like Hammett constants or steric parameters. For contradictory results, hierarchical clustering (e.g., Ward’s method) groups studies by experimental conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.